molecular formula C26H26NO8P B557371 Fmoc-O-(benzylphospho)-L-threonine CAS No. 175291-56-2

Fmoc-O-(benzylphospho)-L-threonine

Cat. No.: B557371
CAS No.: 175291-56-2
M. Wt: 511,47 g/mole
InChI Key: HOFDVXHILSPFNS-OSPHWJPCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzylphospho group. This compound is primarily used in the synthesis of phosphopeptides, which are peptides that contain phosphorylated amino acids. Phosphopeptides play a crucial role in various biological processes, including signal transduction and protein-protein interactions.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-O-(benzylphospho)-L-threonine is used in the synthesis of phosphopeptides, which are essential for studying phosphorylation-dependent processes. These peptides serve as substrates for kinases and phosphatases, enabling the investigation of enzyme kinetics and specificity .

Biology

In biological research, phosphopeptides synthesized using this compound are used to study protein-protein interactions and signal transduction pathways. They help elucidate the role of phosphorylation in cellular processes and disease mechanisms .

Medicine

In medicine, phosphopeptides are used as therapeutic agents and diagnostic tools. They can be employed in the development of vaccines, targeted drug delivery systems, and biomarker discovery .

Industry

In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics, food additives, and agricultural products .

Mechanism of Action

Target of Action

Fmoc-O-(benzylphospho)-L-threonine is a derivative of the amino acid threonine, which is commonly used in the synthesis of phosphorylated peptides . The primary targets of this compound are proteins that undergo phosphorylation, a process utilized by cells to regulate many fundamental biochemical processes .

Mode of Action

The compound interacts with its targets by being incorporated into peptides during their synthesis . The phosphorylated amino acid residue, once incorporated, is stable and can be introduced using standard activation methods . This allows for the efficient preparation of peptides containing multiple phosphorylation sites .

Biochemical Pathways

The biochemical pathways affected by this compound involve protein phosphorylation . Phosphorylation is a reversible process, with kinases and phosphatases providing the means to install and remove the phosphate group . The compound, therefore, plays a role in these pathways by providing a source of phosphorylated amino acids for peptide synthesis .

Result of Action

The result of the compound’s action is the production of phosphorylated peptides . These peptides are of great interest in biological studies and have been incorporated into active pharmaceutical ingredients (APIs) . The phosphorylated peptides can mimic the natural phosphorylated proteins in cells, allowing researchers to study various biochemical processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by the pH, temperature, and the presence of other compounds in the reaction mixture. Furthermore, the stability of the compound and the resulting peptides can be influenced by storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The Fmoc group is introduced using Fmoc-Cl under Schotten-Baumann conditions, such as NaHCO3/dioxane/H2O or NaHCO3/DMF . The benzylphospho group is then added using standard activation methods like PyBOP and TBTU .

Industrial Production Methods

Industrial production of Fmoc-O-(benzylphospho)-L-threonine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The monoprotected phosphothreonine residue, once incorporated, is stable to piperidine, allowing for efficient synthesis of peptides containing multiple phosphorylation sites .

Chemical Reactions Analysis

Types of Reactions

Fmoc-O-(benzylphospho)-L-threonine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can be used to remove the benzyl group, yielding the free phospho group.

    Substitution: The benzylphospho group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including various nucleophiles and electrophiles.

Major Products Formed

The major products formed from these reactions include deprotected phosphothreonine, phosphorylated peptides, and various substituted derivatives of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[hydroxy(phenylmethoxy)phosphoryl]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26NO8P/c1-17(35-36(31,32)34-15-18-9-3-2-4-10-18)24(25(28)29)27-26(30)33-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,27,30)(H,28,29)(H,31,32)/t17-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFDVXHILSPFNS-OSPHWJPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OP(=O)(O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-O-(benzylphospho)-L-threonine
Reactant of Route 2
Reactant of Route 2
Fmoc-O-(benzylphospho)-L-threonine
Reactant of Route 3
Fmoc-O-(benzylphospho)-L-threonine
Reactant of Route 4
Fmoc-O-(benzylphospho)-L-threonine
Reactant of Route 5
Fmoc-O-(benzylphospho)-L-threonine
Reactant of Route 6
Reactant of Route 6
Fmoc-O-(benzylphospho)-L-threonine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.